N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide
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Overview
Description
N’-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide is a complex organic compound characterized by its unique chemical structure. This compound features a combination of a chlorophenyl group, a sulfonyl group, and a dimethoxybenzohydrazide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzaldehyde with sulfonyl chloride to form an intermediate, which is then reacted with 3,5-dimethoxybenzohydrazide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler hydrazides.
Scientific Research Applications
N’-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals
Mechanism of Action
The mechanism by which N’-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl hydrazides and chlorophenyl derivatives, such as:
- 1-[(E)-2-(4-chlorophenyl)ethenyl]-4-nitrobenzene
- 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-pyridinylpiperazine
Uniqueness
What sets N’-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-24-15-9-13(10-16(11-15)25-2)17(21)19-20-26(22,23)8-7-12-3-5-14(18)6-4-12/h3-11,20H,1-2H3,(H,19,21)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEJRVSNDAMMRJ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNS(=O)(=O)C=CC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)NNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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